molecular formula C17H17NO2 B3034790 3-Benzyl-1-(benzyloxy)azetidin-2-one CAS No. 223532-05-6

3-Benzyl-1-(benzyloxy)azetidin-2-one

Cat. No.: B3034790
CAS No.: 223532-05-6
M. Wt: 267.32 g/mol
InChI Key: TVHOJDYYMHLKPA-UHFFFAOYSA-N
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Description

3-Benzyl-1-(benzyloxy)azetidin-2-one is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.33 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(benzyloxy)azetidin-2-one typically involves the reaction of benzylamine with benzyl chloroformate to form the intermediate benzyl carbamate. This intermediate is then cyclized under basic conditions to yield the desired azetidinone . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(benzyloxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Azetidine derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-1-(benzyloxy)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(benzyloxy)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function. This mechanism is similar to that of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1-(benzyloxy)azetidine: Lacks the carbonyl group present in azetidinones.

    3-Benzyl-1-(benzyloxy)azetidin-2-thione: Contains a sulfur atom instead of the oxygen in the carbonyl group.

    3-Benzyl-1-(benzyloxy)azetidin-2-imine: Contains an imine group instead of the carbonyl group.

Uniqueness

3-Benzyl-1-(benzyloxy)azetidin-2-one is unique due to its specific structural features, such as the presence of both benzyl and benzyloxy groups attached to the azetidinone ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-1-phenylmethoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-16(11-14-7-3-1-4-8-14)12-18(17)20-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHOJDYYMHLKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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